molecular formula C11H9F4NO B2738346 2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile CAS No. 1521547-67-0

2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile

Cat. No.: B2738346
CAS No.: 1521547-67-0
M. Wt: 247.193
InChI Key: IFNMVGVDNCMEHJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile is widely used in scientific research due to its unique chemical properties. Some applications include:

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile involves its interaction with various molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The compound can modulate the activity of specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-2-[4-chloro-2-(trifluoromethyl)phenyl]acetonitrile
  • 2-Ethoxy-2-[4-bromo-2-(trifluoromethyl)phenyl]acetonitrile
  • 2-Ethoxy-2-[4-iodo-2-(trifluoromethyl)phenyl]acetonitrile

Uniqueness

Compared to its analogs, 2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile offers a unique combination of electronic and steric properties due to the presence of the fluorine atom. This makes it particularly useful in applications where precise control over molecular interactions is required .

Properties

IUPAC Name

2-ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F4NO/c1-2-17-10(6-16)8-4-3-7(12)5-9(8)11(13,14)15/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNMVGVDNCMEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#N)C1=C(C=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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